2-benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H14FN5O and its molecular weight is 335.342. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds containing 1,3,4-oxadiazole, such as 2-benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole, have been investigated for their antimicrobial properties. For example, Tien et al. (2016) reported the synthesis of similar compounds and their testing against bacteria, mold, and yeast, demonstrating significant antimicrobial activity (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016). Similarly, Menteşe et al. (2015) synthesized benzimidazole derivatives containing 1,3,4-oxadiazole and found them effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Antioxidant Properties
Compounds with the 1,3,4-oxadiazole structure have also been explored for their antioxidant capabilities. Kerimov et al. (2012) synthesized derivatives carrying a benzimidazole moiety, including a compound with a 1,3,4-oxadiazole ring, and found them to exhibit significant antioxidant effects in various in vitro systems (Kerimov, Ayhan-Kılcıgil, Özdamar, Can‐Eke, Çoban, Özbey, & Kazak, 2012).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been applied as corrosion inhibitors. Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their ability to inhibit corrosion of mild steel in sulfuric acid, demonstrating their efficacy as protective agents (Ammal, Prajila, & Joseph, 2018).
Structural Characterization
Research on the synthesis and structural characterization of compounds similar to this compound has been conducted. Kariuki et al. (2021) synthesized and characterized similar molecules, providing insights into their structural properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anti-Tubercular Activity
The synthesis of oxadiazole-coumarin-triazole molecules and their evaluation for anti-mycobacterial activity has been a focus area. Ambekar et al. (2017) synthesized derivatives and found them to be promising agents against Mycobacterium tuberculosis (Ambekar, Mohan, Shirahatti, Kumar, Rangappa, Mohan, Basappa, Kotresh, & Rangappa, 2017).
Photolysis Studies
Tsuge et al. (1977) investigated the photolysis of 1,3,4-oxadiazoles in alcohols, revealing interesting chemical transformations that occur upon irradiation, suggesting potential applications in photochemistry (Tsuge, Oe, & Tashiro, 1977).
Mechanism of Action
Benzimidazole derivatives
This compound contains a benzimidazole moiety. Benzimidazole derivatives are known to possess a broad spectrum of pharmacological properties, ranging from antibacterial effects to activity against some of the world’s most virulent diseases . They are considered “privileged structures” in heterocyclic chemistry due to their association with a wide range of biological activities .
Properties
IUPAC Name |
2-benzyl-5-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-12-17(21-23-24(12)15-9-7-14(19)8-10-15)18-22-20-16(25-18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLARACEHHSYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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